molecular formula C23H18F6N4O2 B11557801 1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}

1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}

Cat. No.: B11557801
M. Wt: 496.4 g/mol
InChI Key: ZTDYYXYIWFBWGH-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is 1,1’-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea} .
  • Its molecular formula is C23H18F6N4O2 .
  • This compound belongs to the class of ureas , which are organic compounds containing a carbonyl group attached to two amino groups.
  • It features a central 4-methylbenzene-1,3-diyl core with two 3-[3-(trifluoromethyl)phenyl]urea moieties attached.
  • The compound’s structure is shown below:

    C6H5C(NH2)NHC(NH2)C6H4(CF3)C(NH2)NHC6H5\text{C}_{6}\text{H}_{5}-\text{C}(\text{NH}_2)-\text{NH}-\text{C}(\text{NH}_2)-\text{C}_{6}\text{H}_{4}(\text{CF}_3)-\text{C}(\text{NH}_2)-\text{NH}-\text{C}_{6}\text{H}_{5} C6​H5​−C(NH2​)−NH−C(NH2​)−C6​H4​(CF3​)−C(NH2​)−NH−C6​H5​

  • Preparation Methods

    • Synthetic Routes : The synthesis involves condensation reactions between appropriate starting materials. Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • Industrial Production : Industrial-scale production methods are also scarce. Research and development efforts would be necessary to establish efficient large-scale synthesis.
  • Chemical Reactions Analysis

    • Reactivity : The compound likely undergoes various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
      • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can reduce the urea groups.
      • Substitution : Nucleophilic substitution reactions may occur at the urea nitrogen atoms.
    • Major Products : The specific products formed during these reactions would depend on reaction conditions and reagents.
  • Scientific Research Applications

    • Chemistry : The compound’s unique structure could make it useful in designing new materials or catalysts.
    • Biology and Medicine : Investigating its biological activity, toxicity, and potential as a drug candidate is essential.
    • Industry : If the compound exhibits desirable properties (e.g., fluorescence, conductivity), it could find applications in industry.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate this.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 1,1’-(1,3-propanediyl)bisbenzene : A structurally related compound with a different linker.
      • 1,1’-(3-methyl-1-propene-1,3-diyl)bisbenzene : Another analog with a distinct linker.
      • 1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene : Yet another related compound.
    • Uniqueness : The presence of trifluoromethyl groups and the urea linkages distinguish this compound from its analogs.

    Remember that further research and experimental data are crucial to fully understand this compound’s properties and applications.

    Properties

    Molecular Formula

    C23H18F6N4O2

    Molecular Weight

    496.4 g/mol

    IUPAC Name

    1-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

    InChI

    InChI=1S/C23H18F6N4O2/c1-13-8-9-18(32-20(34)30-16-6-2-4-14(10-16)22(24,25)26)12-19(13)33-21(35)31-17-7-3-5-15(11-17)23(27,28)29/h2-12H,1H3,(H2,30,32,34)(H2,31,33,35)

    InChI Key

    ZTDYYXYIWFBWGH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

    Origin of Product

    United States

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